The compound "N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(piperazin-1-ylmethyl)benzamide methanesulfonate" represents a class of chemical entities that have been the focus of various pharmacological studies due to their potential therapeutic applications. The structural components of this compound, such as the piperazine ring and the benzamide moiety, have been associated with a range of biological activities, which have prompted researchers to explore their effects in different fields of medicine.
The mechanism of action for compounds similar to "N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(piperazin-1-ylmethyl)benzamide methanesulfonate" often involves interaction with specific enzymes or receptors in the body. For instance, a related compound has been identified as a potent factor Xa inhibitor, which plays a crucial role in the coagulation cascade. The inhibition of factor Xa leads to anticoagulant activity, which is beneficial in preventing thrombosis. The study found that certain structural modifications, such as the introduction of a side chain on the piperazine nucleus, could enhance binding affinity and thus the inhibitory effect1.
The research on N,N-dialkylated benzamidines, which share structural similarities with the compound , has demonstrated significant anticoagulant activity both in vitro and in vivo. These compounds, including those with a piperazine moiety, have been shown to effectively inhibit factor Xa. The presence of specific groups, such as the 5-chloroindole and 6-chlorobenzo[b]thiophene, has been found to be optimal for binding to the S1 pocket of factor Xa, suggesting that similar structural features in "N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(piperazin-1-ylmethyl)benzamide methanesulfonate" could confer anticoagulant properties1.
Another field where compounds with a piperazine and benzamide structure have shown promise is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and the basic quality of the nitrogen atom in the piperidine ring have been crucial for increased activity. One such compound demonstrated a marked increase in acetylcholine content in the cerebral cortex and hippocampus of rats, indicating its potential as an antidementia agent2. This suggests that "N-(4-methyl-3-((4-(pyridin-3
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: